
n(6)-Isopentenyladenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(6)-isopentenyladenosine is a hydrocarbyladenosine in which adenosine is substituted at N-6 by an isopentenyl group. It has a role as a cytokinin. It is a hydrocarbyladenosine and an isoprenoid.
Aplicaciones Científicas De Investigación
Anticancer Properties
Colon Cancer
i6A has been found to inhibit cell proliferation and induce apoptosis in human colon cancer cells, such as DLD1 and HCT-15 cell lines. It causes cell cycle arrest and modulates levels of cyclins and cyclin-dependent kinase inhibitors. This effect is also associated with the activation of c-Jun N-terminal kinase, which plays a role in apoptosis (Laezza et al., 2009) (Rajabi et al., 2011).
Breast Cancer
Studies have shown that i6A inhibits the growth of breast cancer cells (e.g., MCF-7 cells) and induces apoptosis. The compound's interaction with DNA and its effect on cell cycle and apoptosis have been noted (Rajabi et al., 2010).
Glioma and Other Cancers
i6A exhibits antiproliferative effects across various cancer cell lines, including glioma. Its actions correlate with the expression and activity of key enzymes in the mevalonate pathway (Ciaglia et al., 2017).
Antiviral Activity
- Enterovirus 71: i6A has shown a selective antiviral effect against human enterovirus 71, a significant cause of hand, foot, and mouth disease. Its structure has been utilized to develop novel antivirals (Tararov et al., 2015).
Cellular and Molecular Mechanisms
Mechanism in Cancer Cells
i6A's anticancer activity has been linked to the inhibition of key cellular pathways. For instance, it inhibits the AKT and NF-κB pathways in breast cancer cells, impacting cell proliferation and survival (Laezza et al., 2010).
Interaction with Enzymes
Studies have explored the interaction of i6A with enzymes like farnesyl pyrophosphate synthase, highlighting its potential as a lead compound in targeting cancer-related processes (Scrima et al., 2014).
Antioxidant Response
i6A and its analogs have been found to activate the NRF2-mediated oxidative stress response, suggesting their role in cellular defense against oxidative stress (Dassano et al., 2014).
Other Biological Activities
Anti-Inflammatory Properties
i6A has demonstrated anti-inflammatory effects both in vitro and in vivo. It has been shown to affect the activity and cytokine production of IL-2 activated natural killer cells, suggesting its potential in inflammatory conditions (Ciaglia et al., 2014).
RNA Modification and Plant Growth
i6A is involved in RNA modification, playing a role in plant growth and differentiation. It has been studied for its ability to improve the efficiency and accuracy of translation in plant cytokines and tRNAs (Cheng et al., 2020).
Propiedades
Fórmula molecular |
C15H21N5O4 |
|---|---|
Peso molecular |
335.36 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-3-enylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h6-7,9,11-12,15,21-23H,1,3-5H2,2H3,(H,16,17,18)/t9-,11-,12-,15-/m1/s1 |
Clave InChI |
XKOPXXUOWZQFQE-SDBHATRESA-N |
SMILES isomérico |
CC(=C)CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
CC(=C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
SMILES canónico |
CC(=C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S)-2-benzamido-3-methylbutyl] (2S,3R)-2-benzamido-3-methylpentanoate](/img/structure/B1251423.png)
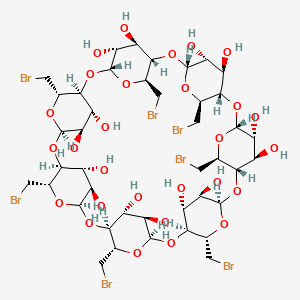

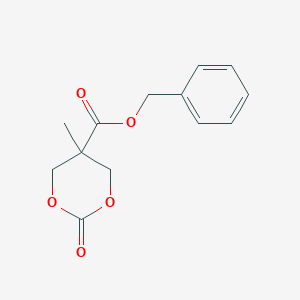
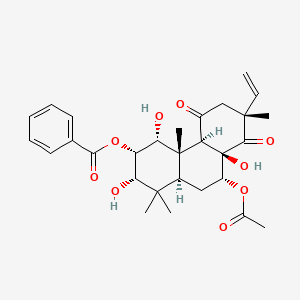
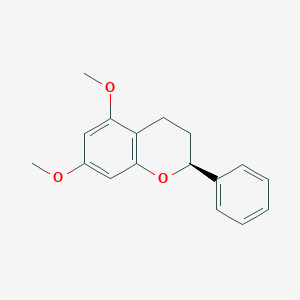
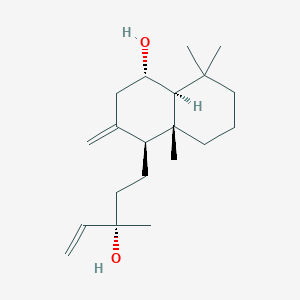


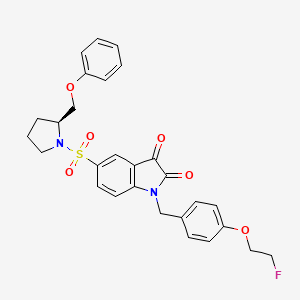
![[(1R)-2-[(1R,2S,4aS,4bS,8aS,10aS)-2-formyl-4b,8,8,10a-tetramethyl-2,3,4,4a,5,6,7,8a,9,10-decahydro-1H-phenanthren-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate](/img/structure/B1251441.png)
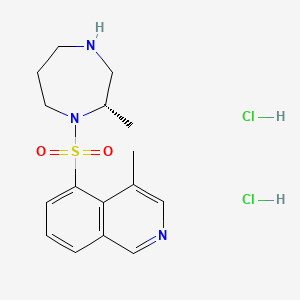

![(1R,2R,5R,8R,9S,10R,11R,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1251447.png)